4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of certain aldehydes and primary amines . For instance, a Schiff base ligand was synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “4-Chloro-2-methylphenol” can react vigorously with concentrated sodium hydroxide solutions . It also reacts with other bases, acid chlorides, acid anhydrides, and oxidizing agents .Scientific Research Applications
Chemokine Receptor Antagonism
4-Chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide derivatives have demonstrated potential in the modulation of chemokine receptors. A derivative, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, showed potent antagonistic activity against the C-C chemokine receptor 1 (CCR1). This suggests potential applications in treating diseases where CCR1 is implicated, such as inflammatory disorders. The compound's synthesis involved tritium labeling, highlighting its utility in tracing and imaging applications in biomedical research (Hong et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “4-Methoxychalcone”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-13-5-3-2-4-11(13)9-18-15(19)10-6-7-12(16)14(8-10)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRSKRYDDCWHTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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